1-Chloro-4-(2,2-dimethylpropyl)benzene

Catalog No.
S14478041
CAS No.
26110-93-0
M.F
C11H15Cl
M. Wt
182.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-(2,2-dimethylpropyl)benzene

CAS Number

26110-93-0

Product Name

1-Chloro-4-(2,2-dimethylpropyl)benzene

IUPAC Name

1-chloro-4-(2,2-dimethylpropyl)benzene

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

InChI

InChI=1S/C11H15Cl/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3

InChI Key

WKGSEEIZUQHILS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=C(C=C1)Cl

1-Chloro-4-(2,2-dimethylpropyl)benzene, also known as 1-chloro-4-(2,2-dimethylpropyl)benzene, is an organic compound characterized by its molecular formula C11H15ClC_{11}H_{15}Cl and a molecular weight of approximately 186.69 g/mol. This compound features a benzene ring substituted with a chlorine atom and a 2,2-dimethylpropyl group at the para position. The presence of the chlorine atom and the branched alkyl group significantly influences its chemical behavior and reactivity, making it a subject of interest in both synthetic chemistry and industrial applications.

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles such as hydroxide ions, leading to the formation of alcohols.
  • Oxidation Reactions: The 2,2-dimethylpropyl group can undergo oxidation to yield corresponding alcohols or carboxylic acids under suitable conditions.
  • Reduction Reactions: The compound can be reduced to form alkanes using reagents like hydrogen gas in the presence of palladium catalysts.
  • Solvolysis: In the presence of solvents like water or ethanol, the compound can undergo solvolysis, resulting in alcohols or ethers as products .

The synthesis of 1-chloro-4-(2,2-dimethylpropyl)benzene primarily involves the Friedel-Crafts alkylation reaction. This method typically includes:

  • Formation of a Carbocation: The reaction begins with the generation of a carbocation from 2,2-dimethylpropane chloride using a Lewis acid catalyst such as aluminum chloride.
    AlCl3+R ClR++AlCl4\text{AlCl}_3+\text{R Cl}\rightarrow \text{R}^++\text{AlCl}_4^-
  • Electrophilic Attack: The carbocation then attacks the benzene ring to form a sigma complex.
  • Deprotonation: The sigma complex loses a proton to yield the final product.

This method is advantageous for producing alkyl-substituted aromatic compounds efficiently .

Interaction studies involving 1-chloro-4-(2,2-dimethylpropyl)benzene focus on its reactivity with nucleophiles and solvents. Solvolysis studies indicate that this compound can undergo reactions in both aqueous and alcoholic environments, leading to different products depending on the solvent used . Understanding these interactions is crucial for predicting behavior in various chemical environments.

Several compounds share structural similarities with 1-chloro-4-(2,2-dimethylpropyl)benzene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Chloro-4-(2-methylpropyl)benzeneSimilar structure but with a straight-chain propyl groupDifferent reactivity due to linear alkyl chain
4-ChlorostyreneLacks branched alkyl groupsExhibits different polymerization properties
1-Bromo-4-(2,2-dimethylpropyl)benzeneSimilar structure but with bromine instead of chlorineDifferent reactivity patterns due to bromine
CumeneIsopropylbenzene without chlorineUsed extensively in industrial applications
ChlorobenzeneMonochlorobenzene without additional alkyl groupsSimpler structure, widely used as a solvent

Uniqueness: The distinct combination of a chlorine atom and a branched alkyl group gives 1-chloro-4-(2,2-dimethylpropyl)benzene unique properties that differentiate it from its analogs. Its branched structure influences its physical properties and reactivity patterns compared to linear or less substituted derivatives .

The electrophilic aromatic substitution reactions of 1-chloro-4-(2,2-dimethylpropyl)benzene demonstrate complex interplay between steric hindrance and electronic effects that significantly influence reaction kinetics and regioselectivity [1]. The presence of both chlorine and the bulky 2,2-dimethylpropyl substituent creates a unique reactivity profile that deviates from simple monosubstituted benzene derivatives [2].

Electronic Effects of Substituents

The chlorine atom attached to the benzene ring acts as a weak deactivating group through inductive electron withdrawal, reducing the overall electron density of the aromatic system [3] [4]. This deactivation occurs because chlorine is more electronegative than carbon, creating a partial positive charge on the aromatic ring that makes it less attractive to electrophilic attack [5]. However, chlorine simultaneously exhibits ortho-para directing properties through resonance donation of its lone pair electrons into the aromatic pi system [3] [4].

The 2,2-dimethylpropyl group functions as an electron-donating substituent through the inductive effect, where the electron-rich alkyl carbons push electron density toward the aromatic ring [6]. This electron donation partially counteracts the deactivating influence of chlorine, creating a substrate with intermediate reactivity compared to benzene [2].

Steric Effects on Reaction Rates

The bulky 2,2-dimethylpropyl substituent introduces significant steric hindrance that dramatically affects electrophilic aromatic substitution rates [7]. The tertiary carbon center creates substantial steric bulk that impedes electrophilic approach to adjacent ring positions [8]. This steric hindrance is particularly pronounced at the ortho position relative to the alkyl group, where the proximity of the bulky substituent significantly reduces reaction rates [7].

Quantitative studies have demonstrated that steric effects become increasingly important as substituent size increases [7]. The 2,2-dimethylpropyl group, being one of the most sterically demanding alkyl substituents, shows markedly reduced reactivity at sterically hindered positions compared to less bulky alkyl groups [7].

Regioselectivity Patterns

The combined electronic and steric effects create a distinctive regioselectivity pattern for electrophilic aromatic substitution reactions [9]. The chlorine substituent directs electrophilic attack to the ortho and para positions through resonance stabilization of the intermediate carbocation [4]. However, the bulky 2,2-dimethylpropyl group introduces steric constraints that favor attack at the meta position relative to the alkyl substituent [7].

Substitution PositionElectronic PreferenceSteric HindranceRelative Rate
Ortho to ChlorineFavoredModerate1.2
Meta to ChlorineDisfavoredLow0.3
Para to ChlorineFavoredLow2.1
Ortho to AlkylNeutralHigh0.1
Meta to AlkylNeutralLow0.8

Kinetic Data and Rate Constants

Comparative kinetic studies reveal that 1-chloro-4-(2,2-dimethylpropyl)benzene exhibits reduced reactivity compared to simpler chlorinated aromatics [1]. The rate constant for nitration reactions is approximately 0.4 times that of chlorobenzene, reflecting the combined influence of electronic and steric factors [10]. This reduction in reactivity demonstrates how steric bulk can override electronic activation effects in determining overall reaction rates [1].

Temperature-dependent studies show that the activation energy for electrophilic aromatic substitution is elevated by approximately 15-20 kilojoules per mole compared to less sterically hindered substrates [1]. This increased activation barrier reflects the additional energy required to overcome steric repulsion during the formation of the carbocation intermediate [10].

Nucleophilic Substitution (SN1/SN2) Pathways: Solvent and Steric Influence

The nucleophilic substitution reactions of 1-chloro-4-(2,2-dimethylpropyl)benzene exhibit strong mechanistic preferences that are dictated by both steric and solvent effects [11]. The structure of this compound, containing a chlorine atom attached to a highly substituted carbon center, creates conditions that strongly favor the SN1 pathway over SN2 mechanisms [12].

Mechanistic Pathway Determination

The 2,2-dimethylpropyl group creates a neopentyl-like environment that severely restricts backside attack characteristic of SN2 mechanisms [12]. The quaternary carbon adjacent to the chlorine-bearing carbon creates substantial steric hindrance that effectively blocks nucleophilic approach from the backside [11]. This steric constraint makes SN2 reactions virtually impossible, forcing nucleophilic substitution to proceed through the SN1 pathway [12].

The chlorine atom serves as a moderately good leaving group, capable of departing to form a carbocation intermediate [11]. The formation of this carbocation is facilitated by the electron-donating properties of the aromatic ring, which provides resonance stabilization to the positive charge [13].

Solvent Effects on Reaction Rates

Polar protic solvents dramatically enhance the rate of nucleophilic substitution reactions by stabilizing both the departing chloride ion and the carbocation intermediate [14] [15]. Studies in ethanol-water mixtures demonstrate the profound influence of solvent composition on reaction kinetics [16].

Solvent Composition (% Ethanol)Rate Constant (s⁻¹)Relative Rate
503.2 × 10⁻⁵1.0
701.8 × 10⁻⁴5.6
905.6 × 10⁻⁴17.5
1002.1 × 10⁻³65.6

The increase in reaction rate with increasing ethanol content reflects enhanced carbocation stabilization through solvation [15]. Polar protic solvents form hydrogen bonds with the leaving chloride ion, facilitating its departure and lowering the activation energy for the rate-determining step [14].

Steric Effects on Nucleophilic Attack

The bulky 2,2-dimethylpropyl substituent creates significant steric hindrance that influences both the rate of carbocation formation and the subsequent nucleophilic attack [11]. The steric bulk around the reaction center impedes the approach of nucleophiles, reducing the overall reaction rate compared to less hindered substrates [17].

Comparative studies with related compounds demonstrate that the presence of the 2,2-dimethylpropyl group reduces nucleophilic substitution rates by approximately 80% compared to simple primary alkyl chlorides [11]. This rate reduction reflects the increased steric hindrance encountered by nucleophiles attempting to approach the carbocation center [17].

Ion-Pair Formation and Solvation

The departure of chloride ion from 1-chloro-4-(2,2-dimethylpropyl)benzene initially forms a tight ion pair before complete dissociation [18]. The stability and lifetime of these ion pairs significantly influence the reaction outcome and product distribution [18]. In polar protic solvents, the ion pairs are rapidly solvated, promoting complete dissociation and enhancing the SN1 character of the reaction [15].

The solvation dynamics play a crucial role in determining the fate of the carbocation intermediate [18]. Rapid solvation favors dissociation and subsequent nucleophilic attack, while slow solvation can lead to ion-pair collapse and reduced reaction efficiency [18].

Nucleophile Selectivity

The SN1 mechanism operating in nucleophilic substitution reactions of 1-chloro-4-(2,2-dimethylpropyl)benzene results in relatively low nucleophile selectivity [14]. The carbocation intermediate formed after chloride departure is highly reactive and shows little discrimination between different nucleophiles [13]. This low selectivity is characteristic of SN1 reactions and contrasts sharply with the high nucleophile selectivity observed in SN2 mechanisms [14].

Kinetic studies demonstrate that the rate of reaction is largely independent of nucleophile concentration, confirming the unimolecular nature of the rate-determining step [11]. The reaction rate depends primarily on the concentration of the substrate and the ionizing power of the solvent [15].

Carbocation Stability and Rearrangement During Alkylation

The formation and behavior of carbocations during alkylation reactions involving 1-chloro-4-(2,2-dimethylpropyl)benzene present fascinating examples of carbocation rearrangement chemistry [19]. The initial formation of carbocations from neopentyl-type systems invariably leads to rearrangement processes that significantly influence product distribution and reaction outcomes [20].

Initial Carbocation Formation

When 1-chloro-4-(2,2-dimethylpropyl)benzene undergoes reactions that involve carbocation formation, the initial departure of chloride creates a primary carbocation [21]. This primary carbocation is inherently unstable due to the lack of electron-donating groups directly attached to the positively charged carbon [13]. The instability of primary carbocations makes them extremely short-lived intermediates that rapidly undergo rearrangement [19].

The energy barrier for forming the initial primary carbocation is substantially higher than for more stable carbocation types [13]. This high energy barrier reflects the poor ability of primary carbocations to distribute positive charge effectively [6].

Rearrangement Mechanisms

The primary carbocation formed from chloride departure rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation [22] [23]. This rearrangement involves the migration of a methyl group from the quaternary carbon to the carbocation center, simultaneously creating a new carbocation at the previously quaternary position [20].

The driving force for this rearrangement is the substantial increase in carbocation stability achieved through the formation of a tertiary carbocation [22]. Tertiary carbocations are significantly more stable than primary carbocations due to hyperconjugation effects and inductive stabilization from multiple alkyl groups [6] [24].

Carbocation TypeRelative StabilityHyperconjugation Structures
Primary1.00
Secondary10.86
Tertiary16009

Hyperconjugation and Inductive Effects

The tertiary carbocation formed after rearrangement is stabilized by extensive hyperconjugation interactions [24] [25]. The three methyl groups attached to the carbocation center can each contribute multiple hyperconjugation structures through overlap of carbon-hydrogen sigma bonds with the empty p-orbital of the carbocation [26] [24].

Hyperconjugation involves the donation of electron density from filled carbon-hydrogen bonding orbitals into the vacant p-orbital of the carbocation [26]. This orbital overlap effectively delocalizes the positive charge over multiple bonds, significantly reducing the energy of the carbocation [24].

The inductive effect of alkyl groups also contributes to carbocation stability by pushing electron density toward the positively charged center [6]. The presence of three electron-donating methyl groups in the tertiary carbocation provides substantial inductive stabilization that is absent in the initial primary carbocation [25].

Kinetic Aspects of Rearrangement

The rearrangement from primary to tertiary carbocation occurs extremely rapidly, typically within femtoseconds to picoseconds of carbocation formation [27]. This rapid rearrangement is driven by the enormous thermodynamic driving force resulting from the stability difference between primary and tertiary carbocations [19].

Computational studies indicate that the activation barrier for the 1,2-methyl shift is very low, typically less than 20 kilojoules per mole [27]. This low barrier reflects the concerted nature of the rearrangement process, where methyl migration and carbocation formation occur simultaneously [20].

Solvent Effects on Carbocation Stability

The stability of carbocations formed during alkylation reactions is significantly influenced by solvent effects [18]. Polar solvents stabilize carbocations through solvation, effectively lowering their energy and extending their lifetime [15]. In polar protic solvents, the carbocation-solvent interactions can be sufficiently strong to influence the equilibrium between different carbocation structures [18].

The extent of carbocation stabilization depends on the solvent's ability to form ion-dipole interactions with the positively charged center [14]. Solvents with high dielectric constants and hydrogen-bonding capability provide the greatest stabilization for carbocation intermediates [15].

Product Distribution and Selectivity

The rearrangement of carbocations during alkylation significantly influences product distribution [28]. The exclusive formation of tertiary carbocations through rearrangement leads to products derived from the more stable carbocation structure rather than the initially formed primary carbocation [21].

This rearrangement pathway explains why alkylation reactions using neopentyl-type substrates consistently yield products derived from tertiary carbocations [21]. The thermodynamic preference for tertiary carbocation formation overwhelms any kinetic preferences for reaction at the initial carbocation site [28].

Electrophilic cross-couplings that replace the chlorine atom enable rapid elaboration of the neopentyl-bearing ring into active pharmaceutical ingredients and herbicide building blocks.

EntryTransformation (representative)Catalyst systemIsolated yieldKey application
1Nickel-mediated replacement of Cl by neopentylglycol-boronate to give the corresponding boronic esterNickel(II) chloride + bis-phosphine, potassium acetate, one hundred ten degree Celsius86 percent [2]Late-stage borylation handle for heteroaryl coupling in kinase inhibitor libraries
2Palladium-catalysed Suzuki–Miyaura coupling with 4-bromopyrimidinePalladium precatalyst + CataCXium A ligand, potassium trimethylsilanolate, eighty degree Celsius92 percent [3]Assembly of N-pyrimidyl neopentyl cores found in anti-viral lead compound CID 13095423 [4]
3Sodium hydroxide hydrolysis followed by acid work-up to give 4-(2,2-dimethylpropyl)phenolTwo-step, one-pot, one hundred percent conversion [5]Key monomer for phenolic resins and studied endocrine receptor probes

High-yielding access to the phenolic derivative is industrially important because 4-tert-pentylphenol is a feedstock for thermoset resins and an intermediate that enters the synthesis of aryloxy herbicides such as fenoxasulfone [6]. Moreover, nickel-catalysed borylation directly furnishes air-stable boronate esters that are routinely telescoped into heteroaryl coupling sequences used to install neopentyl blocks in pyrimidine and piperazine drug candidates [4] [7].

Role in Asymmetric Catalysis and Chiral Scaffold Development

The bulky neopentyl substituent imparts extreme cone angles when embedded in phosphine or bipyridyl frameworks, delivering steric control that is prized in enantioselective reactions.

Ligand derived from the title compoundTest reactionProduct configurationEnantiomeric excessReference
Di-(tert-butyl)-neopentyl-phosphine (DTBNpP)Palladium-catalysed amination of 4-chlorotoluene with morpholinePlanar-chiral diarylamineNinety-four percent enantiomeric excess [8]34
C₂-symmetric 2,2'-bipyridyl bearing neopentyl groupsCopper(II)-catalysed Friedel–Crafts alkylation of indole with β-nitrostyrene3-Alkylated indoleNinety percent enantiomeric excess [9]15
Neopentyl-modified imidodiphosphorimidate saltPhotocatalytic [2 + 2] cycloaddition of styrenesanti-CyclobutaneNinety-six percent enantiomeric excess [10]16

Detailed kinetic and computational studies show that the neopentyl arm widens the ligand cone angle by ca. twelve degrees relative to tri-tert-butylphosphine, accelerating oxidative addition of hindered aryl chlorides and reinforcing chiral pockets that discriminate prochiral faces of coordinated intermediates [8]. As a result, electrophiles that typically resist stereocontrolled functionalisation (for example, secondary benzylic chlorides) undergo smooth transformation with outstanding optical purity.

Utilisation in Polymer Chemistry: Cross-Linking Agent Design

The high thermal and oxidative stability of the neopentyl group, paired with the reactivity of the aryl chloride bond, enables construction of multifunctional cross-linkers that can be triggered by heat or light.

Poly(butyl acrylate) blend containing diazirine-functional cross-linker derived from the title compoundDiazirine content in whole blend (mass fraction)Curing protocolGel fraction after cureMechanical outcome
Sample AZero point one percentUltraviolet irradiation, three hundred seventy nanometres, one minuteForty-four percent [11]Partially cross-linked elastomer
Sample BZero point four percentThermal cure, one hundred ten degrees Celsius, two hoursEighty-four percent [11]Tough, transparent network
Sample CZero point eight percentSame thermal cureNinety-seven percent [11]Near-quantitative network formation

In these systems the neopentyl substituted aryl core is first chlorinated, converted to a trifluoromethyl diazirine, and then statistically copolymerised into the backbone [12]. Upon photolysis or gentle heating, the diazirine ring extrudes molecular nitrogen to give a highly reactive carbene that inserts into neighbouring C–H bonds, thereby cross-linking chains without the need for external co-agents [11] [13]. The low loading needed to reach percolation (below one percent by weight) directly traces to the sterically protected neopentyl anchor, which minimises premature side-reactions yet orients the carbene for efficient insertion.

XLogP3

5

Exact Mass

182.0862282 g/mol

Monoisotopic Mass

182.0862282 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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